molecular formula C12H23NO2 B099521 2-(Diisopropylamino)ethyl methacrylate CAS No. 16715-83-6

2-(Diisopropylamino)ethyl methacrylate

Cat. No. B099521
CAS RN: 16715-83-6
M. Wt: 213.32 g/mol
InChI Key: SVYHMICYJHWXIN-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)ethyl methacrylate (DPA) is a monomer that can be polymerized to form poly(2-(diisopropylamino)ethyl methacrylate) (PDPA), a polymer with interesting properties and potential applications. The monomer contains a diisopropylamino group attached to an ethyl methacrylate structure, which allows it to undergo various polymerization reactions to create polymers with specific characteristics .

Synthesis Analysis

The synthesis of PDPA can be achieved through Atom Transfer Radical Polymerization (ATRP), a method that allows for controlled polymerization, resulting in polymers with predetermined molecular weights and low polydispersity. In one study, sodium dithionite was used as a reducing agent and supplemental activator in conjunction with a Cu(II)Br2/Me6TREN catalytic system. This eco-friendly system was effective in synthesizing PDPA with well-defined chain-end functionality at 40 °C in an isopropanol–water mixture . Other methods of polymerization include group transfer polymerization, which has been used to create diblock copolymers with DPA as one of the blocks .

Molecular Structure Analysis

The molecular structure of PDPA has been confirmed through various analytical techniques such as 1H NMR and MALDI-TOF. These analyses have verified the structure of the polymer and the high functionality of the chain ends. The use of an alkyne functionalized initiator in the ATRP process has allowed for further modification of the polymer through azide–alkyne Huisgen cycloaddition, demonstrating the versatility of the polymer's molecular structure for post-polymerization modifications .

Chemical Reactions Analysis

DPA has been used to synthesize various copolymers and block copolymers, demonstrating its reactivity and versatility. For instance, DPA was block copolymerized with other tertiary amine methacrylate comonomers, and the resulting diblock copolymers were selectively quaternized to yield cationic diblock copolymers with unique micellization properties in aqueous media . The reactivity of DPA also extends to the formation of salts when reacted with acid monomers, which can significantly affect the thermal degradation behavior of the resulting copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of PDPA and its copolymers are influenced by the molecular structure and the nature of the comonomers used. The presence of the diisopropylamino group imparts certain properties such as hydrophilicity, which can be tuned by the degree of quaternization. The thermal stability of the polymers can be affected by the incorporation of phosphorus-containing monomers, leading to the formation of residual char at high temperatures . The solution properties of PDPA-based copolymers have been studied using viscometry, revealing that the reduced viscosity in water is affected by the molar mass and the quaternization degree of the amino groups .

Scientific Research Applications

Polymer Synthesis and Functionalization

2-(Diisopropylamino)ethyl methacrylate (DPA) has been effectively polymerized using Atom Transfer Radical Polymerization (ATRP) with sodium dithionite as a reducing agent. This method is suitable for synthesizing poly(2-(diisopropylamino)ethyl methacrylate) (PDPA) with controlled molecular weight and well-defined chain-end functionality. The process allows for the synthesis of both linear and 4-arm star polymers of various target molecular weights (Góis et al., 2014).

Copolymerization and Block Copolymers

DPA has been used in the block copolymerization process with other tertiary amine methacrylate comonomers. This technique has led to the development of novel cationic diblock copolymers that exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001). Additionally, well-defined biocompatible block copolymers have been synthesized using DPA in combination with other monomers like methyl methacrylate, 2-hydroxyethyl methacrylate, and glycerol monomethacrylate (Ma et al., 2003).

Drug Delivery Systems

DPA-based amphiphilic diblock copolymers synthesized via RAFT polymerization have shown potential in drug delivery systems. These copolymers can undergo a sharp transition from unimers to micelles at specific pH levels in phosphate buffered saline solutions, which is critical for targeted drug delivery (Hu et al., 2007). Another application in drug delivery includes the creation of folic acid-functionalized biocompatible block copolymers, suitable for gene therapy and delivery of hydrophobic drugs (Licciardi et al., 2005).

Stimuli-Sensitive Materials

DPA has been used in the synthesis of stimuli-sensitive hybrid films with polyurethane, demonstrating variable swelling behavior in response to changes in pH and temperature. These hybrid systems allow for controlling water absorption, which can be tailored for specific applications (Pardini et al., 2017).

Surface Functionalization

DPA has also been used for surface functionalization. For example, poly(2-(diisopropylamino)ethyl methacrylate) thin films have been deposited on various substrates using the initiated chemical vapor deposition method. These films exhibit pH-induced changes in wetting behavior, which can be useful in creating surfaces with reversible switching properties between hydrophobic and hydrophilic states (Karaman & Çabuk, 2012).

Safety And Hazards

DPAEMA is classified as a skin irritant (Category 2), eye damage (Category 1), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYHMICYJHWXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33479-56-0
Record name 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5066110
Record name 2-(Diisopropylamino)ethyl methacrylate
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Molecular Weight

213.32 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name 2-(Diisopropylamino)ethyl methacrylate
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Boiling Point

BP: 120 °C at 15 mm Hg
Record name 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE
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Density

0.900 g/cu cm
Record name 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE
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Product Name

2-(Diisopropylamino)ethyl methacrylate

Color/Form

Liquid

CAS RN

16715-83-6
Record name 2-(Diisopropylamino)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16715-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropylaminoethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester
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Record name 2-(Diisopropylamino)ethyl methacrylate
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Record name 2-diisopropylaminoethyl methacrylate
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Record name N,N-DIISOPROPYLAMINOETHYL METHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
CL Peng, LY Yang, TY Luo, PS Lai, SJ Yang… - …, 2010 - iopscience.iop.org
Photodynamic therapy is an effective treatment for tumors that involves the administration of light-activated photosensitizers. However, most photosensitizers are insoluble and non-…
Number of citations: 88 iopscience.iop.org
D Selianitis, S Pispas - Polymer Chemistry, 2021 - pubs.rsc.org
In this work, we report on the synthesis and self-organization in aqueous media of a series of novel multi-responsive poly(oligo(ethylene glycol)methyl methacrylate)-co-poly(2-(…
Number of citations: 12 pubs.rsc.org
D Selianitis, S Pispas - Polymer Chemistry, 2023 - pubs.rsc.org
We present the synthesis of a new series of thermo- and pH-responsive poly[(diethylene glycol methyl ether methacrylate)-co-(2-diisopropylamino ethyl methacrylate)], P(DEGMA-co-…
Number of citations: 1 pubs.rsc.org
A Jäger, E Jäger, F Surman, A Höcherl, B Angelov… - Polymer …, 2015 - pubs.rsc.org
The potential of self-assembled nanoparticles (NPs) containing the fine tunable pH-responsive properties of the hydrophobic poly[2-(diisopropylamino)ethyl methacrylate] (PDPA) core …
Number of citations: 35 pubs.rsc.org
PA Faccia, FM Pardini, JI Amalvy - Journal of Drug Delivery Science and …, 2019 - Elsevier
pH-responsive hydrogels prepared by copolymerization between 2-hydroxyethyl methacrylate (HEMA) and 2-(diisopropylamino)ethyl methacrylate (DPA) appear to be a promising …
Number of citations: 19 www.sciencedirect.com
Z Xu, P Xue, YE Gao, S Liu, X Shi, M Hou… - Journal of colloid and …, 2017 - Elsevier
We present a pH-responsive poly(ethyleneglycol)-b-poly(2-(diisopropylamino) ethyl methacrylate) block copolymer (MPEG-PPDA) that can self-assemble into micelles at very low …
Number of citations: 43 www.sciencedirect.com
PA Faccia, FM Pardini, J Amalvy - 2015 - ri.conicet.gov.ar
Smart polymers like pH sensitive systems can improve different pharmacological treatment. In this work the behavior of copolymers containing 2-hydroxyethyl methacrylate (HEMA) with …
Number of citations: 21 ri.conicet.gov.ar
FC Giacomelli, P Stepánek, C Giacomelli, V Schmidt… - Soft Matter, 2011 - pubs.rsc.org
The potential of a novel pH-triggered block copolymer as a promising drug delivery platform for the cancer therapy has been explored. The block copolymer poly(ethylene oxide)-b-poly(…
Number of citations: 95 pubs.rsc.org
YQ Hu, MS Kim, BS Kim, DS Lee - Polymer, 2007 - Elsevier
The polymerization of 2-(diisopropylamino)ethyl methacrylate (DPA) by RAFT mechanism in the presence of 4-cyanopentanoic acid dithiobenzoate in 1,4-dioxane was studied. The …
Number of citations: 61 www.sciencedirect.com
M Karaman, N Çabuk - Thin Solid Films, 2012 - Elsevier
Poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) thin films were deposited on low temperature substrates by initiated chemical vapor deposition (iCVD) method using tertbutyl …
Number of citations: 34 www.sciencedirect.com

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